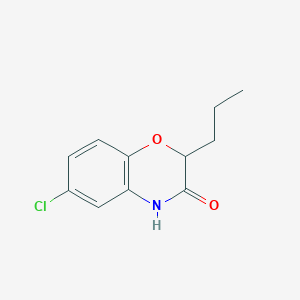

6-Chloro-2-propyl-3,4-dihydro-2h-1,4-benzoxazin-3-one

Description

6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused with an oxazine ring. The chloro substituent at position 6 and the propyl group at position 2 distinguish it from simpler benzoxazinones like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), a natural plant defense metabolite . Benzoxazinoids and their synthetic analogs are studied for diverse biological activities, including herbicidal, antifungal, and anticancer properties .

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

6-chloro-2-propyl-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C11H12ClNO2/c1-2-3-10-11(14)13-8-6-7(12)4-5-9(8)15-10/h4-6,10H,2-3H2,1H3,(H,13,14) |

InChI Key |

RAOBFSVCLVSPBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)NC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in refluxing methylisobutylketone (MIBK) to yield the desired benzoxazine derivative .

Another method involves the reduction of nitro ethers with iron in acetic acid or zinc in ammonium chloride. The nitro ethers can be prepared by the alkylation of potassium nitrophenoxides with a 2-bromoester .

Industrial Production Methods

Industrial production of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoxazinones

DIMBOA and HDMBOA

- Structure : DIMBOA lacks the chloro and propyl groups, featuring hydroxy and methoxy substituents. HDMBOA (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one) includes additional methoxy groups.

- Activity : Both are natural defense compounds in maize, toxic to herbivores like Spodoptera spp. . In contrast, the synthetic 6-chloro-2-propyl derivative’s bioactivity remains less explored but may share defensive roles due to structural similarities.

6-Chloro-2H-1,4-benzoxazin-3(4H)-one

- Structure : Differs by lacking the 2-propyl group, having only a hydrogen at position 2.

- Activity: Exhibits herbicidal and antifungal properties .

6-[(Methylamino)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structure: Features an aminomethyl group at position 6 instead of chloro.

Benzodithiazine Derivatives

Compounds such as 6-chloro-7-cyano-1,4,2-benzodithiazine () and 6-chloro-7-methyl-1,4,2-benzodithiazine () share the chloro substituent but replace the oxazine ring with a dithiazine core.

- Physical Properties: Higher melting points (~314–315°C) compared to benzoxazinones, likely due to increased molecular rigidity and sulfur atoms enhancing intermolecular forces .

DNA Topoisomerase I Inhibitors

Several 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives demonstrate inhibitory activity against human DNA topoisomerase I, a target for anticancer therapies:

Structural and Functional Data Tables

Table 2: Physical Properties of Selected Analogs

Research Implications and Gaps

- Comparative studies with derivatives from and are warranted.

- Agricultural Applications: Propyl and chloro groups may enhance pest resistance compared to natural benzoxazinoids like DIMBOA, warranting field studies .

- Synthetic Optimization: Substituent variations (e.g., cyano, methylamino) in analogs from , and 12 highlight opportunities to tailor bioactivity.

Biological Activity

6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 57463-12-4) is a member of the benzoxazine family known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and agriculture, due to its potential therapeutic and herbicidal properties.

The molecular formula of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is with a molecular weight of 225.67 g/mol. Its structure consists of a benzoxazine ring, which contributes to its biological activity. The compound's physical properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| CAS Number | 57463-12-4 |

Biological Activities

Research has demonstrated that 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits a range of biological activities:

Antimicrobial Activity

Studies indicate that derivatives of benzoxazines possess significant antimicrobial properties. For instance, compounds similar to 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have shown effectiveness against various bacterial strains and fungi. A notable study reported that certain benzoxazine derivatives exhibited antifungal activity against Candida albicans and antibacterial activity against Escherichia coli .

Herbicidal Properties

Benzoxazine derivatives are also recognized for their herbicidal effects. Research has shown that these compounds can inhibit the growth of specific weeds, making them valuable in agricultural applications. The mechanism often involves the disruption of metabolic pathways in target plants .

Potassium Channel Activation

Another significant aspect of the biological activity of 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is its role as a potassium channel (K⁺) activator. This property suggests potential therapeutic applications in treating conditions related to smooth muscle contraction .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoxazine derivatives:

- Antifungal and Antibacterial Studies : A comprehensive examination of various benzoxazine derivatives revealed their efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Herbicidal Activity : In field trials, compounds similar to 6-Chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin demonstrated significant weed suppression compared to untreated controls .

- Pharmacological Applications : Research on potassium channel activation highlighted the potential use of this compound in managing conditions such as hypertension and other cardiovascular diseases due to its smooth muscle relaxant properties .

Q & A

Q. What are the established synthetic routes for 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of substituted o-aminophenol derivatives with propyl-containing carbonyl reagents. For example, reacting 6-chloro-2-aminophenol with propyl chloroacetate in the presence of a base (e.g., NaHCO₃) under reflux in ethanol. Optimization includes:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) improve yield compared to ethanol .

- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction efficiency.

Table 1 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | 70–85% |

| Solvent | DMF | +15% vs. EtOH |

| Catalyst (TBAB) | 0.1 eq. | +20% efficiency |

Q. How is the crystal structure of 6-chloro-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one characterized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals a screw-boat conformation of the benzoxazine ring. Key structural features:

- Hydrogen bonding : Intermolecular N–H⋯O bonds stabilize the lattice along the crystallographic b-axis .

- Bond lengths : C–O (1.36 Å) and C–N (1.45 Å) confirm resonance stabilization of the oxazinone ring.

Table 2 : Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.038 |

| Data-to-parameter ratio | 12.1 |

Q. What are the primary biological activities reported for benzoxazin-3-one derivatives?

- Methodological Answer : Derivatives exhibit herbicidal, antifungal, and antimicrobial activities. For example:

- Herbicidal activity : Inhibition of acetolactate synthase (ALS) in weeds via competitive binding .

- Antifungal activity : Disruption of fungal cell membranes by targeting ergosterol biosynthesis .

Assays include: - In vitro enzyme inhibition (IC₅₀ determination via spectrophotometry).

- Agar diffusion tests for antimicrobial screening.

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Contradictions arise due to dynamic effects (e.g., tautomerism) or solvent interactions. Strategies:

- Variable-temperature NMR : Identify tautomeric shifts (e.g., keto-enol equilibrium).

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental chemical shifts to validate structures .

- Solvent standardization : Use deuterated DMSO for consistent hydrogen bonding environments.

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Methodological Answer : Focus on substituent modifications at positions 2, 6, and 7:

- Position 2 (propyl group) : Replace with bulkier alkyl chains (e.g., cyclopropyl) to enhance lipophilicity and membrane penetration .

- Position 6 (Cl) : Substitute with electron-withdrawing groups (e.g., –SO₂CH₃) to improve enzyme binding affinity .

Table 3 : Derivative Activity Comparison

| Derivative | Target Activity | IC₅₀ (µM) |

|---|---|---|

| 6-Cl, 2-propyl | ALS Inhibition | 12.5 |

| 6-SO₂CH₃, 2-cyclopropyl | ALS Inhibition | 5.8 |

Q. How do reaction intermediates influence the scalability of synthesis?

- Methodological Answer : Key intermediates (e.g., 6-chloro-4-hydrazido derivatives) require strict control:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate intermediates ≥95% pure.

- Stability testing : Monitor hydrazido intermediates for decomposition under light or humidity via HPLC .

Scalability challenges include exothermic side reactions—mitigated by dropwise reagent addition and temperature ramping.

Methodological Notes

- Structural Confirmation : Always pair XRD with IR and mass spectrometry to validate molecular geometry .

- Biological Assays : Include positive controls (e.g., ketoconazole for antifungal tests) to benchmark activity .

- Data Reproducibility : Document solvent lot numbers and humidity levels, as these significantly impact crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.